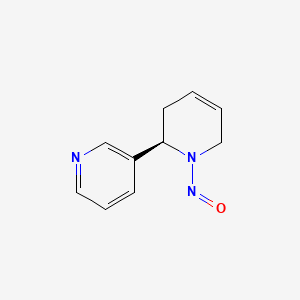

(R)-N-Nitroso Anatabine

Description

Contextualization within Tobacco-Specific Nitrosamines (TSNAs) Research

Tobacco-specific nitrosamines are a group of carcinogens found exclusively in tobacco and tobacco products. iarc.fr The most well-known TSNAs include N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). iarc.fr Research into TSNAs is a critical area of public health, aiming to understand the formation, presence, and biological effects of these compounds. (R)-N-Nitroso Anatabine (B1667383), along with its enantiomer (S)-N-Nitroso Anatabine, is a part of this group, although it is generally found in lower quantities than NNN and NNK. nih.govcapes.gov.br

The investigation of individual TSNAs, including their specific stereoisomers like (R)-N-Nitroso Anatabine, is crucial for a comprehensive understanding of their collective impact. The chirality, or three-dimensional arrangement of atoms, of these molecules can significantly influence their biological activity.

Significance of this compound as an Anatabine-Derived Nitrosamine (B1359907)

This compound is formed from the tobacco alkaloid anatabine. nih.govcapes.gov.br Anatabine is one of the minor alkaloids in tobacco, and its nitrosation leads to the formation of N'-Nitrosoanatabine (NAT). NAT exists as two enantiomers: this compound and (S)-N-Nitroso Anatabine.

Research has shown that the enantiomeric composition of NAT in tobacco products is not equal. Studies involving the analysis of various tobacco products, such as moist snuff, chewing tobacco, and cigarette tobacco, have consistently found that the (S)-enantiomer of NAT is predominant. nih.govcapes.gov.broup.com In one study, (S)-NAT comprised approximately 82.6% of the total NAT found in the analyzed tobacco products. nih.govcapes.gov.br This indicates that this compound is the less abundant of the two enantiomers.

Detailed Research Findings

Detailed quantitative analysis of the enantiomeric composition of N'-Nitrosoanatabine (NAT) provides valuable insight into the relative abundance of the (R) and (S) forms in various tobacco products.

Enantiomeric Composition of N'-Nitrosoanatabine (NAT) in Various Tobacco Products

| Tobacco Product Type | Percentage of (S)-NAT | Percentage of (R)-NAT |

|---|---|---|

| Moist Snuff | ~82.6% | ~17.4% |

| Chewing Tobacco | ~82.6% | ~17.4% |

| Cigarette Tobacco | ~82.6% | ~17.4% |

Data based on a study where (S)-NAT comprised 82.6% ± 1.44% of total NAT across 12 different tobacco products. nih.govcapes.gov.br

This table clearly illustrates the consistently lower proportion of this compound compared to its (S)-enantiomer in a range of tobacco products.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |

InChI |

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |

InChI Key |

ZJOFAFWTOKDIFH-SNVBAGLBSA-N |

Isomeric SMILES |

C1C=CCN([C@H]1C2=CN=CC=C2)N=O |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)N=O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of R N Nitroso Anatabine

Chemical Synthesis Methodologies

The synthesis of (R)-N-Nitroso anatabine (B1667383) can be achieved through various chemical routes, primarily involving the nitrosation of its precursor, anatabine.

Nitrosation of Anatabine Precursors

The direct nitrosation of anatabine is a common method for the formation of N-Nitroso anatabine. researchgate.net This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the tetrahydropyridine (B1245486) ring of the anatabine molecule.

Nitrosating agents are crucial for this transformation. Sodium nitrite (B80452) (NaNO2) in an acidic medium is a frequently used nitrosating agent. nih.gov In an acidic environment, nitrous acid (HNO2) is formed from sodium nitrite, which then acts as the electrophile in the reaction with the secondary amine group of anatabine. eaht.org This process is a key step in both the laboratory synthesis and the natural formation of N-Nitroso anatabine in tobacco products where nitrite precursors are present. acs.orgnih.govsemanticscholar.org The reaction rate is influenced by factors such as pH, the basicity of the amine, and the concentrations of both the nitrite and the amine substrate. eaht.org The formation of N-Nitroso anatabine can also be facilitated by other nitrosating agents like gaseous dinitrogen trioxide, which can react with amines to produce high yields of nitrosamines. eaht.org

The nitrosation of anatabine is a specific reaction where the nitroso group is added to the secondary amine nitrogen. Studies have shown that the enantiomeric composition of N-Nitroso anatabine in tobacco products often mirrors that of its precursor, anatabine. oup.comnih.gov For instance, if the starting material is predominantly (S)-anatabine, the resulting product will be mainly (S)-N-Nitroso anatabine. oup.com This suggests a direct precursor-to-product relationship in the formation of this nitrosamine (B1359907). oup.comnih.govcapes.gov.br

Multi-step Synthetic Routes for Complex Analogues

For the synthesis of more complex analogues or radiolabeled versions of N-Nitroso anatabine, multi-step synthetic routes are often employed. osti.gov These routes allow for greater control over the final structure and the introduction of specific labels for research purposes.

One documented multi-step synthesis of a radiolabeled N-Nitroso anatabine analogue involved several key intermediates. osti.gov The synthesis began with 5-bromo-3-pyridinecarboxaldehyde, which was condensed with ethylcarbamate. The resulting product underwent a Diels-Alder reaction with 1,3-butadiene (B125203) to form an N'-substituted anatabine. osti.gov Hydrolysis and decarboxylation of this intermediate yielded 5-bromoanatabine, a crucial precursor. osti.gov This was then reduced to provide [5-³H]-anatabine, which was subsequently nitrosated to give the final labeled product. osti.gov

Another synthetic approach to anatabine itself, which can then be nitrosated, starts with the synthesis of N-(diphenylmethylene)(pyridin-3-yl)methanamine from 3-aminomethyl pyridine (B92270) and benzophenone. researchgate.net This intermediate is then used to construct the anatabine ring system. researchgate.net

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. In the synthesis of radiolabeled N-Nitroso anatabine, specific conditions were reported to achieve good yields. For example, the reduction of 5-bromoanatabine with LiAlT4 resulted in a 94% yield of [5-³H]-anatabine. osti.gov The final nitrosation step to produce (±)[5-³H]NAT was achieved with a 60% yield. osti.gov

In a different synthesis of unlabeled N-Nitrosoanatabine, the reaction temperature and time were identified as key factors. researchgate.net The highest yield of 81.0% was obtained when the nitrosation reaction was carried out at 0°C for 6 hours. researchgate.net

Interactive Data Table: Synthesis of N-Nitroso Anatabine Analogues

| Starting Material | Key Intermediates | Reagents/Conditions | Final Product | Yield | Reference |

| 5-Bromo-3-pyridinecarboxaldehyde | 5-Bromoanatabine, [5-³H]-Anatabine | Ethylcarbamate, 1,3-Butadiene, LiAlT4, Nitrosating agent | (±)[5-³H]N′-nitrosoanatabine | 60% (final step) | osti.gov |

| 3-Aminomethyl pyridine, Benzophenone | N-(diphenylmethylene)(pyridin-3-yl)methanamine, Anatabine | p-Toluenesulfonic acid, LDA, Nitrosating agent | N-Nitrosoanatabine | 81.0% | researchgate.net |

Enantioselective Synthesis and Resolution of Enantiomers

The asymmetric synthesis of the optical isomers of anatabine, a precursor to N-Nitroso Anatabine, has been a focus of chemical research. nih.govnih.gov A notable method involves a two-step procedure that allows for the creation of specific enantiomers of minor tobacco alkaloids, including anatabine. nih.govnih.gov This process begins with the formation of a chiral ketimine through the condensation of either (1R, 2R, 5R)-(+)- or (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine. nih.govnih.gov This is followed by an enantioselective C-alkylation using an appropriate halogenoalkene species, N-deprotection, and a base-catalyzed intramolecular ring closure. nih.govnih.gov This method has proven effective in producing the R-(+)- and S-(-)-enantiomers of anatabine with high chemical yield and excellent enantiomeric purity. nih.govnih.gov

Once the racemic mixture of N-Nitroso Anatabine is synthesized, the separation of its enantiomers is critical for studying the biological activity of each isomer. Chiral stationary phase gas chromatography coupled with a nitrosamine-selective detector is a technique employed for this purpose. nih.gov This method has been successfully used to determine the enantiomeric composition of N-Nitroso Anatabine in various tobacco products. nih.gov

Preparation of Radiolabeled (R)-N-Nitroso Anatabine Analogues

To study the metabolism and distribution of N-Nitroso Anatabine, radiolabeled versions of the compound are indispensable. osti.govresearchgate.net A common strategy for synthesizing radiolabeled N-Nitroso Anatabine involves the N-nitrosation of its precursor, anatabine. osti.gov For instance, (±)[5-³H]N′-nitrosoanatabine has been synthesized to facilitate in-depth assays. osti.govresearchgate.net

The synthesis of radiolabeled anatabine itself is a key step. One approach involves a Diels-Alder reaction followed by several transformation steps. osti.gov For example, the synthesis of (+)[5-³H]anatabine was achieved with a high specific activity, which was then diluted and nitrosated to produce the final radiolabeled product, (+)[5-³H]N′-nitrosoanatabine. osti.gov

Environmental and Endogenous Formation Pathways

This compound is not only synthesized in a laboratory but is also formed through natural processes, particularly within tobacco products.

Influence of Nitrate (B79036) Content on TSNA Formation

A primary factor driving the formation of TSNAs in tobacco is the nitrate content of the leaves. tandfonline.comnih.gov Nitrate acts as a precursor for nitrosating agents, which then react with the tobacco alkaloids. researchgate.netnih.gov Higher nitrate levels in tobacco are associated with increased formation of TSNAs during processing and smoking. osti.gov

Different types of tobacco have varying nitrate content, which in turn affects their TSNA levels. For instance, burley tobacco typically has a much higher nitrate content than flue-cured tobacco. coresta.orgacs.org This difference in nitrate concentration is a key reason for the higher TSNA levels often observed in burley tobacco. coresta.orgacs.org Research has demonstrated that adding nitrate to flue-cured tobacco to levels equivalent to those in burley tobacco, followed by high-temperature treatment, leads to a significant increase in TSNA concentrations, comparable to those found in burley tobacco. coresta.orgacs.org The interaction between high temperature and abundant nitrate content is a critical driver for TSNA formation during the storage of cured tobacco. coresta.orgacs.org

The mechanism involves the chemical instability of nitrate, which can produce gaseous nitrogen oxides at high temperatures. coresta.orgfda.gov These nitrogen oxides can then readily react with alkaloids to form TSNAs through nitrosation. coresta.orgfda.gov

Potential for Endogenous Nitrosation from Amine Precursors

Beyond the formation in tobacco products themselves, there is evidence suggesting the potential for endogenous formation of TSNAs within the body. osti.govnih.gov This process involves the reaction of amine precursors with nitrosating agents that can be present in physiological fluids. osti.govtandfonline.com

Studies in rats have demonstrated that the administration of tobacco alkaloids along with sodium nitrite can lead to the endogenous formation of TSNAs, including N'-nitrosoanatabine (NAT). nih.govresearchgate.net In one such study, NAT was detected in the urine of rats treated with (S)-nicotine (which contained trace amounts of anatabine) and sodium nitrite. nih.govresearchgate.net The formation of NNN (N'-nitrosonornicotine) has also been observed in some long-term nicotine (B1678760) patch users, raising concerns about the potential for endogenous nitrosation of nicotine or its metabolites in humans. nih.gov Ascorbic acid has been shown to be an effective inhibitor of this endogenous nitrosation process. nih.gov

The presence of nitrosating agents in the body can arise from various sources, including the diet and the endogenous production of nitric oxide. nih.gov This highlights a potential additional source of exposure to these compounds for tobacco users. tandfonline.com

Metabolism and Biotransformation of R N Nitroso Anatabine

Metabolic Fate in Biological Systems (Non-Human Models)

The metabolic journey of (R)-N-Nitroso Anatabine (B1667383) has been primarily investigated in non-human models, offering crucial insights into its biological processing. These studies, conducted both in vitro and in vivo, have begun to map out how this compound is handled by metabolic systems.

In Vitro Metabolic Studies (e.g., Cell Cultures, Tissue Microsomes)

In vitro systems, such as cell cultures and tissue microsomes, provide a controlled environment to study the initial steps of metabolism. Research using these models has demonstrated that tobacco-specific nitrosamines (TSNAs), including NAT, are substrates for various enzymes. For instance, studies have shown that NAT can competitively inhibit the metabolism of other TSNAs like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2A13. nih.govnih.govresearchgate.net This suggests that NAT itself is likely metabolized by these same enzymatic pathways.

Further in vitro investigations have aimed to identify the specific enzymes responsible for the metabolic activation of TSNAs. A study utilizing genetically engineered Salmonella typhimurium strains expressing various human CYP enzymes found that CYP2A6 was instrumental in the mutagenic activation of several tobacco-related N-nitrosamines, including N-nitrosoanatabine. researchgate.net

In Vivo Metabolic Studies in Animal Models (e.g., Rat Oral Tissue)

In vivo studies in animal models, such as rats, provide a more holistic view of metabolism, encompassing absorption, distribution, metabolism, and excretion. Research on cultured rat oral tissue has shown that NAT can inhibit the metabolism of NNK. nih.gov This inhibitory effect in a complex tissue environment further supports the idea that NAT is a substrate for the same metabolic enzymes as other TSNAs. nih.gov

While specific data on the metabolites of (R)-N-Nitroso Anatabine in rat oral tissue is not extensively detailed in the available literature, the general metabolic pathways of TSNAs in rodents have been characterized. These studies indicate that metabolic activation is a critical step. researchgate.netosti.gov For the related compound N'-nitrosonornicotine (NNN), metabolism in rat oral tissue microsomes proceeds via α-hydroxylation. acs.org Given the structural similarities, it is plausible that this compound undergoes similar metabolic processes in these tissues.

Identification of Metabolites and Biotransformation Pathways

The biotransformation of this compound involves a series of chemical modifications that can lead to either detoxification or metabolic activation. These pathways are crucial in determining the ultimate biological activity of the compound.

Oxidative and Reductive Metabolic Pathways

Oxidative metabolism, primarily catalyzed by cytochrome P450 enzymes, is a key pathway for many nitrosamines. impactfactor.org This process often involves α-hydroxylation, which is considered a major bioactivation pathway for TSNAs. mdpi.com While specific oxidative metabolites of this compound are not extensively documented, the general mechanism for nitrosamines involves the formation of unstable α-hydroxy nitrosamines that can break down to form reactive intermediates. acs.orgacs.org

Reductive metabolism is another potential pathway. For the related TSNA, NNK, carbonyl reduction to its metabolite NNAL is a major pathway. mdpi.com Although NAT does not possess a carbonyl group amenable to this specific reduction, other reductive processes could potentially be involved in its metabolism.

Conjugation Pathways (e.g., Glucuronidation for related TSNAs)

Conjugation reactions, such as glucuronidation, are typically detoxification pathways that increase the water solubility of compounds, facilitating their excretion. Studies have shown that TSNAs, including NNN, N'-nitrosoanabasine (NAB), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), can undergo N-glucuronidation. nih.gov Specifically, UDP-glucuronosyltransferases (UGTs) UGT1A4 and UGT2B10 have been identified as being active in the N-glucuronidation of these TSNAs. nih.gov Given that NAT is structurally similar to NNN and NAB, it is highly probable that it also undergoes glucuronidation as a detoxification mechanism. nih.gov

Enzymatic Activities in this compound Metabolism (e.g., Cytochrome P450)

A variety of enzymes are implicated in the metabolism of this compound, with the cytochrome P450 superfamily playing a central role.

As previously mentioned, CYP enzymes, particularly those in the CYP2A subfamily, are heavily involved in the metabolism of TSNAs. nih.govmdpi.com Studies have demonstrated that NAT acts as a competitive inhibitor of CYP2A13-catalyzed NNK metabolism, indicating that it is also a substrate for this enzyme. nih.govnih.govresearchgate.net The inhibition constants (Ki) for NAT in the inhibition of NNK metabolite formation further underscore this interaction. nih.gov Research has also implicated CYP2A6 in the metabolic activation of N-nitrosoanatabine. researchgate.net

The table below summarizes the key enzymes involved in the metabolism of related TSNAs, which are likely also involved in the biotransformation of this compound.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism of Related TSNAs | Potential Role in this compound Metabolism |

| Cytochrome P450 (CYP) | CYP2A13, CYP2A6 | Oxidative metabolism (α-hydroxylation) of NNK and NNN. nih.govresearchgate.netmdpi.com | Likely involved in oxidative metabolism. |

| UDP-Glucuronosyl-transferases (UGT) | UGT1A4, UGT2B10 | N-glucuronidation of NNN, NAB, and NNAL. nih.gov | Likely involved in detoxification through glucuronidation. |

Interplay with Other Tobacco Alkaloids and Nitrosamines in Metabolic Processes

The metabolism of this compound (NAT) does not occur in isolation. Within tobacco products, NAT coexists with a complex mixture of other tobacco alkaloids and tobacco-specific nitrosamines (TSNAs), leading to significant metabolic interactions. mdpi.com These compounds, due to their structural similarities, often compete for the same metabolic enzymes, which can alter the activation or detoxification of more potent carcinogens. nih.gov

Research has focused on the inhibitory effects of NAT and other weakly carcinogenic or non-carcinogenic compounds on the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent Group 1 human carcinogen. nih.gov The primary enzymes involved in the metabolism of TSNAs and nicotine (B1678760) belong to the cytochrome P450 (CYP) family, particularly CYP2A13, which is highly expressed in the human respiratory tract. nih.gov

Studies using CYP2A13 have demonstrated that NAT, along with N'-nitrosoanabasine (NAB) and nicotine, competitively inhibits the metabolism of NNK. nih.gov This inhibition is significant because the metabolic activation of NNK by enzymes like CYP2A13 is a critical step in its carcinogenic activity. nih.gov By competing for the active site of the enzyme, NAT can reduce the rate at which NNK is converted into its DNA-damaging metabolites. nih.gov The table below summarizes the inhibitory effects of NAT and related compounds on NNK metabolism catalyzed by CYP2A13.

Table 1: Inhibitory Effects of Tobacco Alkaloids and Nitrosamines on CYP2A13-Catalyzed NNK Metabolism

| Inhibitor | Inhibition Type | Inhibition Constant (Ki) (µM) | Effect on NNK Metabolite Formation |

|---|---|---|---|

| (R,S)-N-Nitrosoanatabine (NAT) | Competitive | 12.5 ± 1.1 | Decreased formation of HPB, OPB, and OPBA |

| (R,S)-N-Nitrosoanabasine (NAB) | Competitive | 16.5 ± 2.6 | Decreased formation of HPB, OPB, and OPBA |

| Nicotine | Competitive | 20.8 ± 3.3 | Decreased formation of HPB, OPB, and OPBA |

Data derived from studies on the competitive inhibition of CYP2A13-mediated NNK metabolism. nih.gov The metabolites measured were 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), 4-oxo-4-(3-pyridyl)butanal (OPB), and 4-oxo-4-(3-pyridyl)butanoic acid (OPBA). nih.gov

Conversely, the interplay is not universal across all nitrosamines. In vivo studies in rats investigating the metabolic interactions between N'-nitrosonornicotine (NNN) and other tobacco constituents have shown a different outcome. When rats were co-treated with NNN and NAT, there was no significant shift in the urinary profile of NNN metabolites. researchgate.net This suggests that, under these experimental conditions, NAT does not substantially interfere with the primary metabolic pathways of NNN, which include the formation of hydroxy acid and keto acid. researchgate.net

The table below details the effects of co-administering various tobacco alkaloids and nitrosamines on the urinary metabolites of NNN in rats.

Table 2: Effect of Co-administered Tobacco Compounds on the 24-hour Urinary Metabolite Profile of N'-Nitrosonornicotine (NNN) in Rats

| Compound Administered with [5-3H]NNN | % Change in Hydroxy Acid vs. Control | % Change in Keto Acid vs. Control | % Change in Norcotinine vs. Control | Significance of Metabolic Shift |

|---|---|---|---|---|

| Nicotine | +13% | -14% | +70% | Significant |

| Nornicotine | +10% | -11% | +35% | Significant |

| N'-Nitrosoanatabine (NAT) | No significant changes observed | Not Significant | ||

| N'-Nitrosoanabasine (NAB) | No significant changes observed | Not Significant |

Data from an in vivo study where rats were treated with NNN alone or simultaneously with other tobacco compounds. researchgate.net Significant shifts, observed with nicotine and nornicotine, are consistent with decreased metabolic activation of NNN. researchgate.net

These findings highlight the complexity of metabolic interplay among tobacco constituents. While this compound can act as a competitive inhibitor for the metabolism of certain potent carcinogens like NNK, it may not significantly affect the metabolism of others, such as NNN, in vivo. nih.govresearchgate.net This interplay underscores that the ultimate biological effect of a single compound is influenced by the presence of other structurally related molecules that are metabolized by the same enzymatic pathways. nih.gov

Molecular Mechanisms of Biological Activity of R N Nitroso Anatabine

Genotoxicity and Mutagenicity Studies

N-nitroso compounds as a class are recognized for their genotoxicity, primarily through the formation of DNA adducts following metabolic activation. researchgate.netnih.govtandfonline.com However, specific data on the genotoxic and mutagenic profile of (R)-N-Nitroso Anatabine (B1667383) is limited in the scientific literature. osti.gov Research has predominantly focused on the more carcinogenic TSNAs, NNN and NNK. nih.gov

Metabolic activation, typically through α-hydroxylation catalyzed by cytochrome P450 enzymes, is a prerequisite for nitrosamines to exert their genotoxic effects by forming reactive intermediates that bind to DNA. nih.govtandfonline.comimpactfactor.org While this is a well-established mechanism for compounds like NNK and NNN, detailed studies specifically documenting the induction of DNA adducts by (R)-N-Nitroso Anatabine are scarce. osti.govmdpi.com

There is a lack of specific studies in the reviewed literature that characterize the structure of DNA adducts formed upon exposure to this compound. For related compounds like NNN and NNK, metabolic activation leads to pyridyloxobutyl (POB) DNA adducts, which are considered critical lesions in the carcinogenic process. mdpi.comresearchgate.net

The general mechanistic pathway for nitrosamine-induced DNA damage involves metabolic activation to form unstable α-hydroxynitrosamines. impactfactor.orgjournal-of-agroalimentary.ro These intermediates can decompose to form diazonium ions, which are highly reactive electrophiles that can alkylate DNA bases. journal-of-agroalimentary.ronih.gov While this pathway is well-documented for carcinogenic TSNAs, the specific metabolic pathways for this compound activation and subsequent adduct formation have not been thoroughly investigated. osti.gov

N-nitroso compounds are generally known to be capable of inducing chromosomal aberrations and other forms of genetic damage. researchgate.netresearchgate.net However, specific experimental data on the capacity of this compound to cause such effects is not detailed in the available research.

Detailed studies establishing a clear dose-response relationship for any genotoxic effects of this compound are not presently available in the scientific literature.

Induction of DNA Adducts

Carcinogenicity Studies in Experimental Animal Models

In contrast to the extensive evidence for the carcinogenicity of NNN and NNK, studies on N'-Nitrosoanatabine (NAT) have shown it to be significantly less potent. oup.comnih.gov A dose-response study in F344 rats using (R,S)-N-Nitrosoanatabine (a racemic mixture of both enantiomers) found that it was not carcinogenic when administered at various doses. caymanchem.com Another study noted that while NAT appears to lack carcinogenic activity in rats, its potential carcinogenicity in other laboratory animal models has not been defined. osti.gov

Table 1: Summary of Carcinogenicity Study of (R,S)-N-Nitrosoanatabine in Rats

| Animal Model | Compound Administered | Doses | Outcome | Source |

|---|

Species-Specific Responses to Carcinogenic Exposure (e.g., Mice vs. Rats)

The carcinogenicity of tobacco-specific nitrosamines (TSNAs) can vary significantly between different animal species. For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is a potent lung carcinogen in rats, mice, and hamsters. nih.govmdpi.com In F344 rats, NNK is significantly more potent than N-nitrosodimethylamine (NDMA) in inducing lung and nasal cavity tumors. nih.gov While NNK induces lung adenomas in A/J mice, its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), shows enantiomer-specific effects. nih.govmdpi.com In A/J mice, (S)-NNAL was as tumorigenic as NNK in the lungs, and significantly more so than racemic NNAL or (R)-NNAL. mdpi.com However, in a long-term study with F344 rats, (S)-NNAL and (R)-NNAL were equally potent in causing lung and pancreatic tumors. mdpi.com

N'-nitrosonornicotine (NNN) induces tumors of the esophagus and nasal cavity in rats, tracheal and nasal cavity tumors in Syrian golden hamsters, and lung tumors in mice. scispace.com N'-nitrosoanabasine (NAB) is a weak esophageal carcinogen in rats and was inactive in Syrian golden hamsters. scispace.com In contrast to other TSNAs, N'-Nitrosoanatabine (NAT), which exists predominantly as the (S)-enantiomer in tobacco products, has not been found to be carcinogenic in rats. caymanchem.comoup.comosti.gov The potential carcinogenicity of NAT in other laboratory animals has yet to be fully determined. osti.gov

The table below summarizes the species-specific carcinogenic responses to various TSNAs.

| Carcinogen | Species | Target Organ(s) |

| NNK | Rats | Lung, Nasal Cavity, Liver, Pancreas mdpi.comscispace.com |

| Mice | Lung nih.govscispace.com | |

| Hamsters | Lung, Trachea, Nasal Cavity scispace.com | |

| NNN | Rats | Esophagus, Nasal Cavity scispace.com |

| Mice | Lung scispace.com | |

| Hamsters | Trachea, Nasal Cavity scispace.com | |

| NAB | Rats | Esophagus (weak) scispace.com |

| Hamsters | Inactive scispace.com | |

| NAT | Rats | Not carcinogenic caymanchem.comosti.gov |

Comparative Carcinogenicity with Other Tobacco-Specific Nitrosamines

Among the various tobacco-specific nitrosamines (TSNAs), NNK and NNN are considered the most potent carcinogens. scispace.comoup.com NNAL, a metabolite of NNK, is also a potent carcinogen. nih.govplos.org In contrast, N'-nitrosoanatabine (NAT) and N'-nitrosoanabasine (NAB) exhibit weak or no carcinogenic activity in laboratory animals. oup.complos.org

Studies in F344 rats have shown that NNK is a more potent lung carcinogen than both the (S) and (R) enantiomers of NNAL when administered in drinking water. mdpi.com While (S)-NNN is a powerful oral and esophageal carcinogen in rats, (R)-NNN alone is not tumorigenic but may act as a co-carcinogen, enhancing the effects of the (S)-enantiomer. plos.orgtandfonline.comnih.gov A mixture of NNN and NNK has been shown to induce oral cavity tumors in rats. scispace.com

The following table provides a comparative overview of the carcinogenicity of major TSNAs.

| TSNA | Carcinogenic Potency | Target Organs in Rodents |

| NNK | Strong scispace.comoup.com | Lung, Nasal Cavity, Liver, Pancreas mdpi.comscispace.com |

| NNN | Strong scispace.comoup.com | Esophagus, Oral Cavity, Nasal Cavity scispace.complos.org |

| NNAL | Strong nih.govplos.org | Lung, Pancreas mdpi.com |

| NAT | Weak/Inactive oup.complos.org | Not established osti.gov |

| NAB | Weak scispace.com | Esophagus scispace.com |

Molecular Mechanisms Underlying Carcinogenic Potential in Animal Models

The carcinogenicity of TSNAs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that lead to mutations if not repaired. impactfactor.org This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes through α-hydroxylation. nih.govimpactfactor.org

For NNK, α-hydroxylation at the methyl or methylene (B1212753) carbon adjacent to the N-nitroso group generates unstable intermediates that can methylate or pyridyloxobutylate DNA, respectively. nih.gov The formation of O⁶-methylguanine adducts from DNA methylation is considered a critical step in NNK-induced lung tumorigenesis. scispace.com Similarly, the metabolic activation of NNN involves 2'- and 5'-hydroxylation by P450 enzymes, leading to DNA adducts that are implicated in its carcinogenic activity, particularly in the esophagus. researchgate.net

In contrast, the lack of significant carcinogenicity of NAT in rats suggests that it may not be efficiently metabolized to a DNA-reactive species or that any formed adducts are efficiently repaired. osti.gov The specific metabolic pathways of NAT and its potential to form DNA adducts are not yet well understood. osti.gov

Modulation of Cellular Signaling Pathways

Interaction with Antioxidant Response Pathways (e.g., NRF2 Pathway)

Recent research has indicated that anatabine, the precursor to NAT, can activate the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway. nih.govfrontiersin.org NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress. nih.govnih.gov

Under normal conditions, NRF2 is kept at low levels by being targeted for degradation by the Keap1/Cul3/RBX1 complex. wikipathways.org In response to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of NRF2. nih.govwikipathways.org In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. semanticscholar.org

Studies have shown that anatabine treatment leads to NRF2 translocation to the nucleus and the activation of NRF2-dependent genes. nih.govfrontiersin.org This suggests that anatabine may exert some of its biological effects by modulating the cellular redox balance through the NRF2 pathway. frontiersin.org It is important to note that these studies were conducted with anatabine, and further research is needed to determine if this compound has similar effects on the NRF2 pathway.

Other Relevant Intracellular Signaling Cascades

In addition to the NRF2 pathway, anatabine has been shown to modulate other signaling pathways. Phosphoproteomic analysis has revealed that anatabine treatment can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govfrontiersin.org The MAPK cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Furthermore, anatabine has been reported to inhibit the activity of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3), both of which are involved in inflammatory responses. frontiersin.org The activation of α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) by anatabine has also been observed. frontiersin.org The relevance of these findings to the biological activity of this compound requires further investigation.

Analytical Methodologies for R N Nitroso Anatabine and Its Metabolites

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of (R)-N-Nitroso Anatabine (B1667383), providing high sensitivity and specificity for both identification and quantification, especially at the trace levels typically found in samples. researchgate.net It is almost always coupled with a chromatographic separation technique.

The combination of HPLC with a single quadrupole or time-of-flight (TOF) mass spectrometer is a powerful method for the analysis of N-Nitroso Anatabine and its metabolites. LC separates the compounds, which are then ionized (commonly using electrospray ionization, ESI) and detected by the mass spectrometer. thermofisher.com The MS provides the molecular weight of the analyte, which serves as a key identifier. This technique is highly effective for confirming the presence of the target compound in a sample.

For robust and highly sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.comoup.comcanada.ca This technique uses a triple quadrupole mass spectrometer, which consists of two mass analyzers separated by a collision cell. canada.ca

The process operates in a mode called Multiple Reaction Monitoring (MRM):

The first quadrupole (Q1) is set to select only the ion corresponding to the mass of N-Nitroso Anatabine (the precursor ion).

This selected ion is fragmented in the collision cell (Q2) by collision with an inert gas.

The second quadrupole (Q3) is set to monitor for one or more specific fragment ions (product ions) that are characteristic of N-Nitroso Anatabine.

This precursor-to-product ion transition is highly specific to the analyte, dramatically reducing background noise and matrix effects. canada.ca This allows for very low limits of detection (LOD) and quantification (LOQ). frontiersin.orgoup.com The use of stable isotope-labeled internal standards, such as N-Nitroso Anatabine-d4, is standard practice to correct for any matrix effects or variations in instrument response, ensuring high accuracy and precision. canada.calgcstandards.com Numerous validated LC-MS/MS methods have been published for the quantification of TSNAs, including N-Nitroso Anatabine, in tobacco, urine, and other matrices. oup.comnih.govnih.gov

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| N-Nitrosoanatabine (NAT) | Tobacco Leaves | 6 ng/g - 45 µg/g | 24 ng/g - 90 µg/g | oup.com |

| N-Nitrosonornicotine (NNN) | Tobacco Products | 0.03 ng/mL | 0.1 ng/mL | frontiersin.org |

| Anatabine | Urine | - | 0.15 ng/mL | nih.gov |

| N-Nitrosoanatabine (NAT) | E-cigarette Liquid | 0.015 ng/g | - | cmes.org |

Note: The table presents a range of reported values, as performance can vary based on the specific instrument, matrix, and method parameters.

Sample Preparation and Extraction Methods (e.g., Solid Phase Extraction)

The isolation and purification of (R)-N-Nitroso Anatabine from complex matrices, such as tobacco products, is a critical first step in its analysis. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. nih.govsigmaaldrich.comsigmaaldrich.com This method offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, improved reproducibility, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

A common SPE procedure for tobacco-specific nitrosamines (TSNAs), including N-Nitroso Anatabine, involves the following steps:

Extraction: The sample is first treated to release the analytes. For tobacco samples, this can involve sonication in a solution containing toluene and an aqueous citrate buffer. nih.gov

Purification: The resulting extract is then passed through an SPE cartridge, typically packed with silica.

Elution of Interferences: Interfering compounds are removed from the cartridge by washing with solvents like toluene and a chloroform-methylene chloride mixture. nih.gov

Analyte Elution: The purified TSNAs, including this compound, are then eluted from the cartridge using a solvent such as chloroform. nih.gov

This process yields a cleaner sample extract that is suitable for subsequent chromatographic analysis. nih.govmdpi.com The choice of sorbent material in the SPE cartridge is critical and can range from traditional silica and C18 to more advanced polymeric sorbents, depending on the specific requirements of the analysis. mdpi.com

Table 1: Overview of a Solid Phase Extraction Protocol for N-Nitroso Anatabine

| Step | Description | Solvents/Materials | Purpose |

| 1. Extraction | Initial extraction of TSNAs from the sample matrix. | Toluene and aqueous citrate buffer. | To move the analytes from the solid sample into a liquid phase. nih.gov |

| 2. Loading | The liquid extract is loaded onto the SPE cartridge. | Silica cartridge. | Adsorption of the target analytes onto the solid phase. |

| 3. Washing | Removal of unwanted, co-extracted compounds. | Toluene, Chloroform-methylene chloride. | To eliminate matrix interferences. nih.gov |

| 4. Elution | Collection of the purified analytes. | Chloroform. | To recover the purified N-Nitroso Anatabine for analysis. nih.gov |

Use of Stable Isotope Labeled Analogues as Internal Standards

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czresearchgate.netnih.govbujnochem.com For the analysis of this compound, deuterated analogues are employed to ensure high accuracy and precision. lcms.czrsc.org These standards are chemically identical to the analyte but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. clearsynth.com

The key advantages of using a stable isotope-labeled internal standard such as (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 include:

Correction for Matrix Effects: Complex biological and environmental samples can contain components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for reliable correction. bujnochem.comclearsynth.com

Compensation for Procedural Losses: The internal standard accounts for any loss of analyte during sample preparation, extraction, and analysis, as it behaves similarly throughout the entire process.

Improved Reproducibility: The use of these standards leads to more robust and reproducible analytical methods. lcms.cz

A commonly used stable isotope-labeled analogue for N-Nitroso Anatabine is (R,S)-N-Nitroso Anatabine-2,4,5,6-d4. lgcstandards.comlgcstandards.comlgcstandards.com

Table 2: Properties of a Stable Isotope Labeled Analogue of N-Nitroso Anatabine

| Property | Value |

| Compound Name | (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 lgcstandards.comlgcstandards.com |

| CAS Number | 1020719-69-0 lgcstandards.comlgcstandards.comlgcstandards.com |

| Molecular Formula | C₁₀²H₄H₇N₃O lgcstandards.comlgcstandards.com |

| Molecular Weight | 193.24 g/mol lgcstandards.comlgcstandards.com |

| Isotope Label | Deuterium lgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.comlgcstandards.com |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis)

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structure of organic molecules. For N-Nitroso Anatabine, various NMR experiments are utilized, including:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR and ¹³C APT: Reveal the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assignment of the molecular structure. veeprho.com

¹⁵N NMR: Can be used to probe the nitrogen atoms within the molecule. veeprho.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For N-Nitroso Anatabine, selected ion monitoring (SIM) in GC-MS can be used to specifically detect the molecular ion (M+H)⁺ at m/z 190 and a characteristic fragment ion (M+H-NO)⁺ at m/z 160, confirming the identity of the compound. oup.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. veeprho.com Key vibrational frequencies in the IR spectrum of N-Nitroso Anatabine would correspond to the N-N=O group and the aromatic pyridine (B92270) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While less specific for detailed structural elucidation, UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be useful for quantitative analysis and for confirming the presence of chromophores like the pyridine ring.

Table 3: Spectroscopic Methods for the Characterization of N-Nitroso Anatabine

| Technique | Information Provided | Reference |

| ¹H NMR | Proton environment and connectivity | veeprho.com |

| ¹³C NMR | Carbon skeleton structure | veeprho.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | veeprho.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | lgcstandards.comoup.com |

| FT-IR Spectroscopy | Presence of functional groups | veeprho.com |

| HPLC | Purity and quantification | lgcstandards.comlgcstandards.com |

Enantiomeric Studies and Stereochemical Considerations

Enantiomeric Composition in Natural Occurrence and Synthesized Forms

In its natural occurrence in tobacco products, there is a distinct prevalence of one enantiomer of N-nitroso anatabine (B1667383). nih.govoup.com Studies utilizing chiral stationary phase gas chromatography have demonstrated that (S)-N-nitroso anatabine is the predominant form, accounting for approximately 82.6% of the total NAT found in moist snuff, chewing tobacco, and cigarette tobacco. nih.govoup.com This suggests that the (R)-N-nitroso anatabine enantiomer is the minor component in these products. nih.govoup.com

The enantiomeric distribution of NAT in tobacco is believed to be linked to the stereochemistry of its precursor, anatabine. oup.com The prevalence of (S)-anatabine in tobacco likely leads to the predominance of (S)-NAT upon nitrosation. oup.com

While naturally occurring NAT is enriched in the (S)-enantiomer, both racemic and enantiomerically pure forms of N-nitroso anatabine can be produced synthetically. researchgate.netclearsynth.com The synthesis of racemic (R,S)-N-nitroso anatabine has been documented, and methods for the enantioselective synthesis of the precursor anatabine enantiomers have also been developed. nih.govnih.gov This allows for the preparation of purified this compound for research purposes, enabling studies into the specific biological properties of this enantiomer. nih.govnih.gov

Enantiomeric Composition of N-Nitroso Anatabine in Tobacco Products

The following table summarizes the typical enantiomeric distribution of N-nitroso anatabine found in various tobacco products.

| Enantiomer | Percentage in Tobacco Products (Mean) |

|---|---|

| (S)-N-Nitroso Anatabine | 82.6% |

| This compound | 17.4% |

Stereoselective Metabolism of this compound Enantiomers

Direct studies on the stereoselective metabolism of the (R) and (S) enantiomers of N-nitroso anatabine are not extensively documented in the current scientific literature. However, significant insights can be drawn from the well-studied metabolism of other chiral tobacco-specific nitrosamines, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.govnih.govresearchgate.net Research on these related compounds has consistently shown that the metabolism is stereoselective, with different metabolic pathways and rates for the (R) and (S) enantiomers. nih.govnih.govresearchgate.net

For instance, in the case of NNN, the (S)-enantiomer is more extensively metabolized through 2'-hydroxylation, a key activation pathway leading to the formation of DNA adducts. nih.govresearchgate.net Conversely, the (R)-enantiomer of NNN undergoes both 2'- and 5'-hydroxylation. researchgate.net This differential metabolism has significant implications for their carcinogenic potential. nih.govresearchgate.net

Similarly, the metabolism of NNAL enantiomers demonstrates clear stereoselectivity. nih.gov The (S)-enantiomer has been shown to have a higher rate of re-oxidation back to the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in target tissues like the lungs. nih.gov This contributes to the higher levels of DNA adducts observed with the (S)-enantiomer of NNAL. nih.gov

Given these precedents, it is highly probable that the metabolism of this compound and its (S)-counterpart is also stereoselective. The specific metabolic pathways and the enzymes involved, likely from the cytochrome P450 family, would be expected to differ for each enantiomer, potentially leading to different biological consequences. However, without direct experimental evidence on NAT, this remains an area requiring further investigation.

Differential Biological Activities of (R) and (S) Enantiomers

The biological activities of chiral molecules are often enantiomer-specific. While comprehensive data on the differential activities of (R)- and (S)-N-nitroso anatabine are limited, studies on racemic mixtures and analogous compounds provide some indications.

Studies on NNAL have shown that the (S)-enantiomer produces significantly higher levels of pyridyloxobutyl (POB) DNA base adducts compared to the (R)-enantiomer in various rat tissues. nih.gov Similarly, (S)-NNAL leads to substantially higher concentrations of POB DNA phosphate (B84403) adducts in the lungs of rats. nih.gov This disparity is attributed to differences in their metabolic activation. nih.gov

For NNN, the (S)-enantiomer has been demonstrated to cause more total DNA damage than the (R)-enantiomer in both human and rat models. nih.gov This is consistent with the higher carcinogenic activity of (S)-NNN. nih.gov Given these findings with structurally related tobacco-specific nitrosamines, it is plausible that the (R) and (S) enantiomers of N-nitroso anatabine also exhibit differential capacities for DNA adduct formation. Further research is needed to elucidate the specific DNA adduct profiles of each NAT enantiomer.

Studies on the carcinogenicity of N-nitroso anatabine have primarily been conducted using racemic mixtures of the (R) and (S) enantiomers. Research in F344 rats has indicated that racemic N-nitroso anatabine is not carcinogenic at the doses tested.

However, the lack of carcinogenicity of the racemic mixture does not preclude the possibility of differential carcinogenic or co-carcinogenic activities of the individual enantiomers. The example of NNN is particularly instructive; chronic carcinogenicity studies have clearly shown that (S)-NNN is a potent oral and esophageal carcinogen in rats, whereas (R)-NNN is less carcinogenic but acts as a potent co-carcinogen with (S)-NNN. researchgate.net

Differential Carcinogenicity of NNN Enantiomers in Rats

The following table illustrates the differing carcinogenic potentials of the (S) and (R) enantiomers of N'-nitrosonornicotine (NNN), a related tobacco-specific nitrosamine (B1359907).

| Enantiomer | Carcinogenic Activity in Rats |

|---|---|

| (S)-NNN | Strong oral and esophageal carcinogen |

| (R)-NNN | Less carcinogenic; potent co-carcinogen with (S)-NNN |

The pronounced differences in the carcinogenicity of the NNN enantiomers underscore the importance of evaluating the individual (R) and (S) enantiomers of N-nitroso anatabine in animal models. Such studies are necessary to fully understand their respective toxicological profiles and to accurately assess any potential health risks associated with exposure to each specific stereoisomer.

Advanced Research Approaches and Future Directions

Omics-Based Investigations (e.g., Proteomics, Transcriptomics) in Model Systems

High-throughput "omics" technologies offer a powerful lens through which to view the global cellular and molecular responses to (R)-N-Nitroso Anatabine (B1667383) exposure. To date, specific omics-based investigations focusing exclusively on the (R)-enantiomer of N-Nitroso Anatabine are notably scarce in the published literature. However, studies on the precursor alkaloid, anatabine, provide a foundational framework for future research.

A systems pharmacology approach to understanding anatabine's effects on various cell types has utilized a range of omics data. This research involved transcriptomic analysis to identify concentration-dependent activation of cellular pathways. Linear modeling of gene expression data followed by gene set enrichment analysis revealed that anatabine treatment can lead to the translocation of NRF2 (nuclear factor-erythroid factor 2-related factor 2), a key regulator of cellular antioxidant responses. Furthermore, systematic phosphoproteomic assays have shown that anatabine treatment results in the activation of MAPK signaling pathways.

Future research should extend these methodologies to (R)-N-Nitroso Anatabine to delineate its specific impact on the proteome and transcriptome. Such studies would involve treating relevant model systems (e.g., human cell lines or animal models) with this compound and subsequently analyzing the global changes in protein and gene expression. This would enable the identification of key proteins, signaling pathways, and gene regulatory networks that are perturbed by the compound, offering insights into its mechanisms of action and potential toxicity.

Table 1: Potential Omics-Based Approaches for this compound Research

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | Quantitative analysis of protein expression changes in response to this compound exposure. | Identification of protein biomarkers of exposure and effect; elucidation of perturbed cellular pathways. |

| Transcriptomics | Global analysis of gene expression alterations following treatment with this compound. | Understanding the genetic and regulatory networks affected by the compound; identifying potential mechanisms of toxicity. |

| Metabolomics | Comprehensive analysis of metabolic changes induced by this compound. | Identification of metabolic pathways disrupted by the compound; discovery of novel biomarkers of exposure. |

| Phosphoproteomics | Study of changes in protein phosphorylation patterns in response to this compound. | Delineating the signaling cascades activated or inhibited by the compound. |

Advanced Computational Modeling and Cheminformatics Approaches

Computational modeling and cheminformatics are indispensable tools for predicting the bioreactivity and potential toxicity of chemical compounds. For N-nitroso compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their toxicological properties. These models utilize molecular descriptors to establish a mathematical relationship between the chemical structure and biological activity.

One study focused on developing QSAR and classification models to predict the acute oral toxicity of 80 N-nitroso compounds. The best QSAR model incorporated eight molecular descriptors and demonstrated that the toxicity of these compounds is influenced by factors such as polarizability and ionization potential. Another study presented a two-step modeling approach, including a 3D-QSAR PLS regression model, to predict the carcinogenicity (logTD50) of nitrosamines. Such models could be applied to this compound to estimate its potential toxicity and guide further experimental studies.

Molecular dynamics simulations offer a more dynamic view of the interactions between a ligand and its biological target. A study investigating the interactions of N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with Cytochrome P450 2A13 (CYP2A13) employed molecular docking and 100ns molecular dynamics simulations. The results indicated that both compounds remained stable within the enzyme's binding pocket, with hydrophobic interactions playing a significant role. The calculated binding free energies suggested spontaneous complex formation. These computational approaches can be extended to specifically model the (R)-enantiomer of N-Nitroso Anatabine to predict its binding affinity and metabolic profile with various enzymes.

Table 2: Computational Approaches for this compound Research

| Computational Method | Application for this compound | Predicted Outcomes |

| QSAR Modeling | Prediction of toxicity and carcinogenicity based on molecular structure. | Estimation of LD50 and TD50 values; identification of structural features contributing to toxicity. |

| Molecular Docking | Simulation of the binding of this compound to target proteins (e.g., CYPs). | Prediction of binding affinity and orientation; identification of key interacting amino acid residues. |

| Molecular Dynamics Simulation | Analysis of the dynamic behavior of the this compound-protein complex over time. | Assessment of binding stability and conformational changes. |

Research Gaps in Understanding this compound Bioreactivity

Despite the advancements in analytical and computational techniques, significant research gaps remain in our understanding of the bioreactivity of this compound. A primary limitation is the lack of studies that specifically investigate the biological effects of the individual enantiomers of N-Nitroso Anatabine. Most research has been conducted on the racemic mixture, N'-Nitrosoanatabine.

Key research gaps include:

Lack of Enantiospecific "Omics" Data: There is a critical need for proteomics, transcriptomics, and metabolomics studies dedicated to characterizing the cellular responses to this compound exposure.

Limited Enantioselective Toxicological Data: The carcinogenic and toxicological profiles of the individual (R)- and (S)-enantiomers of N-Nitroso Anatabine have not been established.

Unexplored Metabolic Pathways: While the metabolism of some tobacco-specific nitrosamines is well-characterized, the specific metabolic activation and detoxification pathways for this compound are not fully understood.

Absence of Dedicated Computational Models: There is a lack of computational models specifically developed and validated for predicting the bioreactivity and toxicity of this compound.

Addressing these research gaps is crucial for a comprehensive risk assessment of this compound.

Development of Novel Analytical Techniques for Enhanced Detection

The accurate detection and quantification of this compound in various matrices, including biological samples and consumer products, is essential for exposure assessment and regulatory purposes. The development of advanced analytical techniques has been pivotal in this regard.

Chiral separation methods are necessary to distinguish between the (R)- and (S)-enantiomers of N-Nitroso Anatabine. Chiral stationary phase gas chromatography with nitrosamine-selective detection has been successfully used to determine the enantiomeric composition of N'-Nitrosoanatabine in tobacco products. More recently, supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) has been employed for the baseline separation of the R/S enantiomers and E/Z isomers of N'-nitrosonornicotine (NNN), demonstrating the potential of this technique for the analysis of other chiral nitrosamines.

High-performance liquid chromatography (HPLC) equipped with chiral stationary phases is another well-established technique for chiral analysis. These methods allow for the direct separation of enantiomers, which is crucial for quantitative and qualitative applications in pharmacological and toxicological studies. The continuous development of novel chiral stationary phases and detection methods, such as mass spectrometry, will further enhance the sensitivity and selectivity of analytical methods for this compound.

Exploration of Stereoisomeric Effects on Biological Pathways and Outcomes

The stereochemistry of a molecule can have a profound impact on its biological activity. In the case of N-nitroso compounds, differences in the biological effects of enantiomers have been documented. For instance, studies on N'-nitrosonornicotine (NNN) have shown that the (S)-enantiomer exhibits significantly higher tumorigenic potency than the (R)-enantiomer. Specifically, (S)-NNN is a potent oral and esophageal carcinogen in rats, while (R)-NNN is less carcinogenic on its own but can act as a co-carcinogen.

Research on the enantiomeric composition of N'-Nitrosoanatabine in tobacco products has revealed that the (S)-enantiomer is predominant, comprising approximately 82.6% of the total N'-Nitrosoanatabine. This finding underscores the importance of studying the individual enantiomers, as the biological effects of the racemate may be primarily driven by the more abundant or more potent enantiomer.

The differential biological activity of enantiomers can be attributed to several factors, including stereoselective interactions with enzymes and receptors, as well as differences in metabolic activation and detoxification pathways. For example, the metabolism of NNN enantiomers by cytochrome P450 enzymes differs, with (S)-NNN being metabolized to a greater extent via 2'-hydroxylation, a known metabolic activation pathway.

Future research should focus on elucidating the stereoisomeric effects of N-Nitroso Anatabine on biological pathways and outcomes. This will involve comparative studies of the (R)- and (S)-enantiomers in various in vitro and in vivo models to assess their relative toxicity, carcinogenicity, and mechanisms of action.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting (R)-N-Nitroso Anatabine in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., (R,S)-N-Nitroso Anatabine-d4) to improve quantification accuracy. Isotopically labeled analogs compensate for matrix effects and ionization variability . For validation, ensure limits of detection (LOD) ≤ 1 ng/mL and recovery rates of 80–120% in spiked samples, following protocols outlined in pharmaceutical impurity guidelines .

Q. How can researchers ensure the stability of this compound during experimental storage?

- Methodological Answer : Store samples at ≤ -20°C in amber vials to prevent photodegradation. Stability studies under varying pH (3–9) and temperature (-80°C to 25°C) show that acidic conditions and elevated temperatures accelerate degradation. Include stability controls in each batch to monitor degradation products via high-resolution mass spectrometry (HRMS) .

Q. What experimental conditions favor the formation of this compound from its precursors?

- Methodological Answer : Nitrosation of anatabine (a secondary amine) occurs under acidic conditions (pH 2–4) with nitrite ions (NO₂⁻). Kinetic studies suggest optimal yields at 37°C over 24–48 hours. Use molar ratios of amine:nitrite ≥ 1:2 and confirm formation via nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the carcinogenic potency of this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic activation differences. Conduct comparative studies using humanized liver models (e.g., cytochrome P450-expressing cell lines) and rodent bioassays. Measure DNA adduct formation via ³²P-postlabeling and correlate with tumor incidence in dose-response frameworks .

Q. What strategies are effective for quantifying isomer-specific differences in this compound versus its (S)-enantiomer?

- Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in ultra-performance liquid chromatography (UPLC). Calibrate with enantiomerically pure standards and validate using circular dichroism (CD) spectroscopy. Note that (R)-enantiomers exhibit 10–20% faster elution times under polar organic conditions .

Q. How can dietary N-nitroso databases be adapted to study this compound exposure in epidemiological cohorts?

- Methodological Answer : Integrate food-specific nitrosamine values from databases like the N-Nitroso Compound Database (NCDB) into food frequency questionnaires (FFQs). Use probabilistic models to estimate daily intake, adjusting for covariates (e.g., smoking, pH of gastric juice). Validate with urinary biomarkers (e.g., N-nitroso-proline) via LC-MS/MS .

Q. What experimental designs mitigate artifactual formation of this compound during sample preparation?

- Methodological Answer : Add nitrosation inhibitors (e.g., ascorbic acid, α-tocopherol) to biological samples immediately after collection. For tissue analysis, lyophilize samples to reduce water content and limit nitrite reactivity. Include blank controls with and without inhibitors to quantify artifactual formation .

Data Interpretation and Contradiction Management

Q. How should researchers address inconsistencies in reported half-lives of this compound across environmental and physiological conditions?

- Methodological Answer : Perform stability studies under controlled parameters (e.g., UV exposure, microbial activity). Use kinetic modeling (e.g., Arrhenius equations) to extrapolate degradation rates. Cross-validate with isotopic tracing (e.g., ¹⁵N-labeled compounds) to distinguish biotic vs. abiotic degradation pathways .

Q. What bioanalytical approaches differentiate endogenous vs. exogenous sources of this compound in human biospecimens?

- Methodological Answer : Apply ¹⁵N-isotope dilution assays to trace exogenous nitrosamines. Compare urinary excretion profiles before and after controlled dietary interventions (e.g., nitrate-rich diets). Use accelerator mass spectrometry (AMS) for ultra-sensitive detection of ¹⁴C-labeled compounds in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.